Parbendazole-d3
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Overview
Description
Parbendazole-d3 is a deuterium-labeled derivative of Parbendazole, a benzimidazole carbamate. It is known for its potent inhibition of microtubule assembly and its broad-spectrum anthelmintic activity. The molecular formula of this compound is C13H14D3N3O2, and it has a molecular weight of 250.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parbendazole-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Parbendazole molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure of Parbendazole. This deuteration can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms into the Parbendazole molecule. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Parbendazole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the benzimidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
Parbendazole-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotopic labeling.
Biology: Studied for its effects on microtubule assembly and its potential as an antiproliferative agent.
Industry: Utilized in the synthesis of benzimidazole derivatives and other related compounds.
Mechanism of Action
Parbendazole-d3 exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule assembly leads to the destabilization of the cytoskeleton, ultimately causing cell cycle arrest and apoptosis in proliferating cells . The molecular targets involved include tubulin and associated proteins that regulate microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
Albendazole: Another benzimidazole carbamate with similar anthelmintic activity.
Mebendazole: A benzimidazole derivative used to treat parasitic worm infections.
Thiabendazole: A benzimidazole compound with antifungal and anthelmintic properties.
Uniqueness
Parbendazole-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitative analysis in research applications. This isotopic labeling also provides insights into the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3 |
InChI Key |
YRWLZFXJFBZBEY-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)CCCC |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Origin of Product |
United States |
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